molecular formula C16H18N2O6S B2575613 methyl 3-((4-methylpiperazin-1-yl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate CAS No. 950281-77-3

methyl 3-((4-methylpiperazin-1-yl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate

Cat. No. B2575613
CAS RN: 950281-77-3
M. Wt: 366.39
InChI Key: QKOXTGADTDZGPL-UHFFFAOYSA-N
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Description

The compound appears to contain a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It also contains a sulfonyl group attached to a methylpiperazine. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and piperazine rings, as well as the sulfonyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromene and piperazine rings, as well as the sulfonyl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene and piperazine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Evaluation of Derivatives

  • Direct Conversion and Synthesis : A study detailed a one-pot synthesis process for a derivative of methyl 3-((4-methylpiperazin-1-yl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate, achieved through direct reaction with chlorosulfonic acid. This method offers a novel approach for synthesizing related compounds with potential applications in medicinal chemistry (Qaisi et al., 2004).

  • Antimicrobial Activity : Another study reported the synthesis of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains. The use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst highlights the environmental benefits of this synthetic approach (Ghashang et al., 2015).

  • Catalytic Decarboxylative Radical Sulfonylation : Research on decarboxylative radical sulfonylation with sulfinates presents a redox-neutral protocol with broad substrate scope, enabling late-stage modification of complex natural products and bioactive pharmaceuticals. This method could significantly impact the synthesis of sulfone-containing pharmaceuticals and agrochemicals (He et al., 2020).

Chemical Synthesis and Application

  • Ionic Liquid-Promoted Synthesis : A study utilizing an environmentally friendly ionic liquid for the synthesis of chromone-pyrimidine coupled derivatives demonstrated significant antimicrobial activity. The ionic liquid-promoted method offers a rapid, convenient synthesis route, emphasizing the role of green chemistry in developing new pharmacologically active compounds (Tiwari et al., 2018).

  • Synthesis of Sulfonamides and Oxadiazoles : The synthesis and antibacterial evaluation of sulfonamide and oxadiazole derivatives incorporating the 4-methylpiperazine moiety revealed valuable biological activities. This research contributes to the development of new antibacterial agents with potential clinical applications (Aziz‐ur‐Rehman et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some chromene derivatives have shown biological activity, including anticancer, anti-inflammatory, and antimicrobial effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)sulfonyl-2-oxochromene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-17-5-7-18(8-6-17)25(21,22)14-10-12-9-11(15(19)23-2)3-4-13(12)24-16(14)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXTGADTDZGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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